

Propyl Red Indicator: A Technical Guide to pH Range and Transition

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Compound of Interest

Compound Name: *Propyl red*

Cat. No.: *B1294551*

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This technical guide provides an in-depth analysis of **Propyl Red**, a synthetic azo dye utilized as a pH indicator. The document details its chemical properties, pH-dependent transition, and the experimental protocols necessary for its synthesis and characterization, tailored for a scientific audience.

Core Properties and Characteristics

Propyl Red, chemically known as 2-(4-Dipropylaminophenylazo)benzoic acid, is a versatile dye valued for its distinct color change in response to pH variations.^[1] It is employed in various analytical and research applications, including colorimetric analysis and biological staining.^[1] The indicator is a weak acid that undergoes a reversible structural change, resulting in a visible color transition from red in acidic conditions to yellow in alkaline conditions.^[2]

Quantitative Data Summary

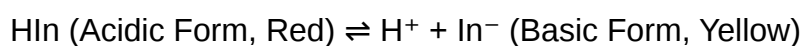
The key physicochemical properties of **Propyl Red** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid	Chem-Impex
Synonyms	2-(4-Dipropylaminophenylazo)benzoic acid	Chem-Impex, Dawn Scientific
CAS Number	2641-01-2	Chem-Impex
Molecular Formula	C ₁₉ H ₂₃ N ₃ O ₂	Chem-Impex, Dawn Scientific
Molecular Weight	325.41 g/mol	Chem-Impex
Appearance	Reddish crystalline powder	Chem-Impex
pH Range	4.6 – 6.6	Chem-Impex
Color Transition	Red (Acidic) to Yellow (Basic)	Chemistry LibreTexts
Acid Dissociation Constant (K _a)	3.3 x 10 ⁻⁶	Bartleby, Chegg
pK _a	~5.48 (Calculated from K _a)	N/A
Solubility	Soluble in organic solvents (e.g., Ethanol)	Dawn Scientific, Chemistry LibreTexts

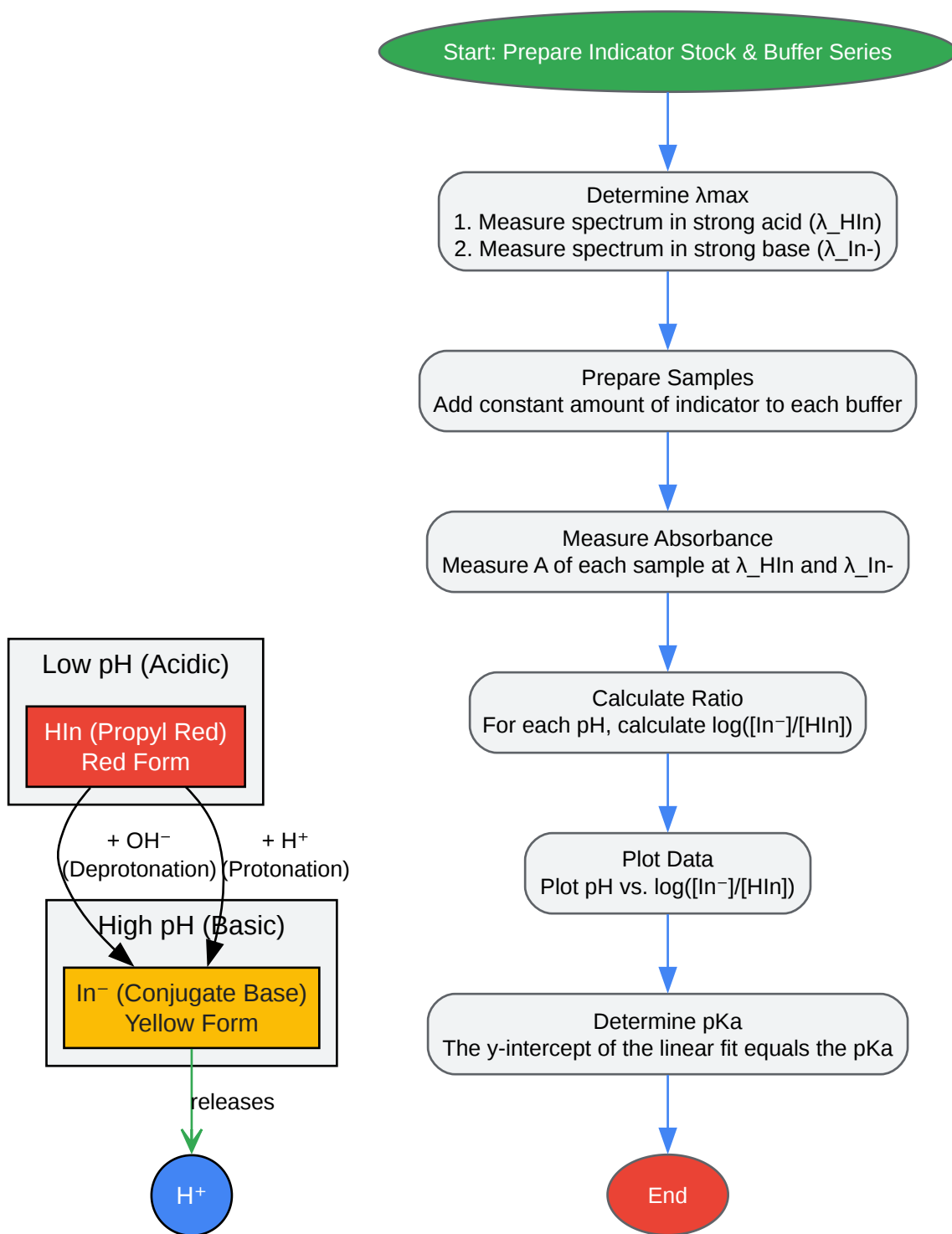
Note: Specific absorption maxima (λ_{max}) for **Propyl Red** are not readily available in the reviewed literature. However, for the structurally similar indicator Methyl Red, the acidic form exhibits a λ_{max} around 520 nm (red) and the basic form has a λ_{max} around 435 nm (yellow). [2] Similar spectral properties can be anticipated for **Propyl Red**.

pH Transition Mechanism

The color change of **Propyl Red** is governed by the principles of acid-base equilibrium. As a weak acid, which can be represented as HIn, it dissociates in aqueous solution to form its conjugate base, In⁻.



According to Le Châtelier's principle, in an acidic solution (high H^+ concentration), the equilibrium shifts to the left, favoring the protonated, red-colored HIn form. Conversely, in a basic solution (low H^+ concentration), the equilibrium shifts to the right, favoring the deprotonated, yellow-colored In^- form. The transition range of pH 4.6-6.6 is where both species exist in significant concentrations, resulting in an intermediate orange color. The pK_a is the pH at which the concentrations of the acidic and basic forms are equal.



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References

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- 2. uv-visible light absorption spectrum of methyl red and methyl orange in acid or alkaline solution spectra of titration indicators Doc Brown's chemistry revision notes [docbrown.info]
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